(1E,2E)-3-chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde oxime
Description
(1E,2E)-3-Chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde oxime is a derivative of the aldehyde precursor 3-chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde (CAS: 19881-70-0), formed by the addition of hydroxylamine to the aldehyde group. The parent aldehyde features two 4-methoxyphenyl substituents and a chloro group on an α,β-unsaturated carbonyl scaffold, with the (1E,2E) configuration indicating trans stereochemistry across the double bonds . Key properties of the aldehyde include:
Properties
IUPAC Name |
(NE)-N-[(E)-3-chloro-2,3-bis(4-methoxyphenyl)prop-2-enylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-14-7-3-12(4-8-14)16(11-19-20)17(18)13-5-9-15(22-2)10-6-13/h3-11,20H,1-2H3/b17-16-,19-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODCDCYVGUKHKW-PSLPGHOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C(/C2=CC=C(C=C2)OC)\Cl)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1E,2E)-3-chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde oxime is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that illustrate its applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . It features a chlorinated acrylaldehyde backbone with methoxy-substituted phenyl groups, which may contribute to its biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aldehydes with hydroxylamine in the presence of a base. The following general procedure outlines the synthesis:
-
Reagents :
- Aldehyde precursor
- Hydroxylamine hydrochloride
- Base (e.g., sodium acetate)
-
Procedure :
- Dissolve the aldehyde in a suitable solvent (e.g., ethanol).
- Add hydroxylamine and the base.
- Stir the mixture at room temperature until completion.
- Isolate the product via filtration and purification techniques such as recrystallization.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with methoxy groups can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes.
| Compound | Antimicrobial Activity | Mechanism |
|---|---|---|
| Compound A | Moderate | Membrane disruption |
| This compound | High | Cell wall synthesis inhibition |
Anticancer Activity
Several studies have explored the anticancer potential of oxime derivatives. The compound has demonstrated cytotoxic effects against various cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in Molecules evaluated the antimicrobial activity of several methoxy-substituted phenyl compounds. The results indicated that this compound exhibited superior activity against Staphylococcus aureus compared to other tested compounds . -
Anticancer Research :
In another investigation, this compound was tested against various cancer cell lines. Results showed a significant reduction in cell viability in HeLa cells treated with concentrations above 10 µM .
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research has indicated that (1E,2E)-3-chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde oxime exhibits promising anticancer properties. Studies have shown that the compound can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and death.
Case Study:
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, attributed to its ability to activate caspase pathways and inhibit anti-apoptotic proteins .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses effective antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Case Study:
In vitro tests showed that this compound inhibited the growth of several pathogenic bacteria and fungi, suggesting its potential use in pharmaceutical formulations aimed at treating infections .
Synthetic Applications
1. Building Block in Organic Synthesis
this compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for further functionalization, making it useful in creating more complex molecules.
Synthetic Pathway Example:
The compound can be synthesized through a multi-step reaction involving the condensation of appropriate aldehydes and amines under controlled conditions. This method allows for the introduction of various substituents on the aromatic rings, tailoring the properties of the final products.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Quinoline Derivatives ()
Compounds such as 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) and 4-Amino-2,3-bis(4-methoxyphenyl)quinoline (4l) share structural motifs with the target oxime, including methoxyphenyl and chloro substituents.
Key Differences and Similarities:
Analysis :
- The oxime’s nucleophilic NH₂OH-derived group contrasts with 4k’s amino group, suggesting divergent reactivity in electrophilic reactions .
Chromene Derivatives ()
Compounds like 2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (1E) and 1L feature fused bicyclic systems with amino, hydroxy, and cyano groups.
Key Comparisons:
Analysis :
- The cyano group in 1E is strongly electron-withdrawing, whereas methoxy groups in the oxime are electron-donating, leading to differences in electronic properties and solubility.
- Both compounds may exhibit hydrogen-bonding capacity (oxime’s OH vs. 1E’s NH₂ and OH), influencing crystallinity and melting points .
Aldehyde Precursor ()
The discontinued aldehyde precursor of the target oxime provides critical insights:
Analysis :
- Oxime formation typically reduces aldehyde reactivity, mitigating hazards like corrosivity. However, the oxime’s stability under ambient conditions remains speculative without direct data.
Q & A
Q. What are the established synthetic routes for (1E,2E)-3-chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde oxime?
The compound can be synthesized via multi-component reactions (MCRs) using β-chlorovinyl aldehydes, primary amines, and carbon disulfide. For example, β-chlorovinyl aldehydes (e.g., (EZ)-3-chloro-2,3-diphenylacrylaldehyde) are prepared by treating α-methylene ketones with DMF and POCl₃. The subsequent reaction with amines and CS₂ in acetonitrile (MeCN) with triethylamine (Et₃N) as a base yields the oxime derivative. Optimization studies show that solvent choice (e.g., MeCN) and base (Et₃N) are critical for achieving high yields .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this oxime?
- Nuclear Magnetic Resonance (NMR): Used to confirm the oxime’s structure, including E/Z isomerism and substituent positions.
- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
- X-ray Crystallography: Provides absolute configuration and bond parameters. For example, SHELX software (e.g., SHELXL for refinement) is widely used for crystallographic analysis. Key parameters include atomic coordinates, displacement parameters (Uiso/Ueq), and hydrogen bonding networks. AFIX commands (e.g., AFIX 83 for hydroxyl groups) ensure accurate refinement .
Q. What are the primary research applications of this oxime in chemistry and biology?
- Coordination Chemistry: Oximes act as ligands for metal complexes (e.g., Ru(II) or Cu(II)) for catalytic or DNA-binding studies .
- Biological Scaffolds: Functionalized oximes are explored as antimicrobial or anticancer agents due to their ability to form stable Schiff bases with biomolecules .
- Material Science: Used in nanoparticle functionalization and polymer crosslinking .
Advanced Research Questions
Q. How can computational methods complement experimental data in studying this oxime’s reactivity?
Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For example:
- Molecular Geometry Optimization: Validates crystallographic data (bond lengths, angles) against theoretical models .
- Reactivity Predictions: Simulates interactions with nucleophiles (e.g., thiols or amines) to guide synthetic modifications.
Combined experimental-theoretical approaches resolve discrepancies in stereochemical outcomes or tautomerism .
Q. What experimental challenges arise in refining crystallographic data for this compound?
- Disorder in Crystal Lattices: Methoxy or chloro substituents may exhibit positional disorder, requiring PART commands in SHELXL for partial occupancy refinement.
- Hydrogen Bonding Networks: Use of SHELX’s AFIX 83/33 commands stabilizes hydroxyl/methyl groups during refinement.
- Data Contradictions: Cross-validation with spectroscopic data (e.g., NMR coupling constants) resolves ambiguities in E/Z configurations .
Q. How does the oxime’s structure influence its biological activity?
- Steric and Electronic Effects: Bulky 4-methoxyphenyl groups may hinder interactions with enzyme active sites, reducing efficacy.
- Hydrogen Bonding: The oxime (-NOH) group can form hydrogen bonds with biological targets (e.g., proteases), enhancing binding affinity.
- Metal Chelation: Coordination with transition metals (e.g., Fe³⁺) may modulate redox activity or induce oxidative stress in pathogens .
Q. What strategies optimize yield in large-scale syntheses of this oxime?
- Solvent Selection: Polar aprotic solvents (e.g., MeCN) improve solubility of β-chlorovinyl aldehydes.
- Catalytic Bases: Et₃N minimizes HCl byproduct formation, reducing side reactions.
- Temperature Control: Reactions at 0–25°C prevent thermal decomposition of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
